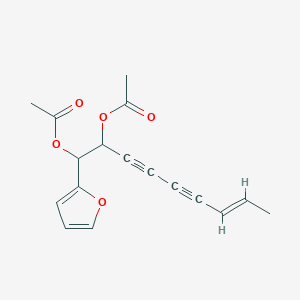

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H16O5 |

|---|---|

分子量 |

300.30 g/mol |

IUPAC 名称 |

[(E)-1-acetyloxy-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl] acetate |

InChI |

InChI=1S/C17H16O5/c1-4-5-6-7-8-10-16(21-13(2)18)17(22-14(3)19)15-11-9-12-20-15/h4-5,9,11-12,16-17H,1-3H3/b5-4+ |

InChI 键 |

WCXFKFDHRIMXRF-SNAWJCMRSA-N |

手性 SMILES |

C/C=C/C#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |

规范 SMILES |

CC=CC#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

Unveiling (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate: A Technical Guide for Researchers

A comprehensive analysis of the natural sourcing, biochemical activity, and relevant signaling pathways of the potent lipase inhibitor, (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, for applications in drug discovery and development.

Executive Summary

This compound, a naturally occurring polyacetylene, has been identified as a significant inhibitor of pancreatic lipase. This technical guide consolidates the current scientific knowledge on this compound, with a primary focus on its natural source, quantitative data, experimental protocols for its isolation and activity assessment, and its interaction with cellular signaling pathways. The principal natural source of this compound is the rhizome of Atractylodes lancea. Beyond direct enzyme inhibition, constituents of Atractylodes lancea have been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway, suggesting a multi-faceted therapeutic potential in metabolic disorders. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Natural Source and Isolation

The primary documented natural source of this compound is the rhizome of Atractylodes lancea, a perennial herb belonging to the Asteraceae family.[1] While the genus Anacyclus, particularly Anacyclus pyrethrum, is known to produce a variety of polyacetylenic compounds, extensive phytochemical profiling has not confirmed the presence of this specific diacetate derivative. The identified polyacetylenes in Anacyclus pyrethrum are predominantly N-alkylamides and tyramides.[2][3][4][5]

Quantitative Data

Bioassay-guided isolation from the ethanol extract of Atractylodes lancea rhizome has successfully yielded this compound. The inhibitory activity of this compound against pancreatic lipase is a key quantitative metric for its biological function.

| Compound | Natural Source | Extraction Method | Bioactivity | IC50 Value |

| This compound | Atractylodes lancea rhizome | Ethanol Extraction & Bioassay-Guided Isolation | Lipase Inhibition | 23.9 µg/mL[1] |

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The following is a generalized workflow for the isolation of the target compound based on bioassay-guided fractionation principles.

Caption: Workflow for the isolation of this compound.

Pancreatic Lipase Inhibition Assay

The inhibitory effect of this compound on pancreatic lipase can be determined using a colorimetric or fluorometric assay. A commonly employed substrate is 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6′-methylresorufin)-ester (DGGR).[6][7][8][9][10]

Principle: Pancreatic lipase hydrolyzes the DGGR substrate, leading to the release of an unstable intermediate that spontaneously breaks down to glutaric acid and methylresorufin. The formation of the colored product, methylresorufin, is monitored spectrophotometrically, and the rate of its formation is proportional to the lipase activity.

Materials:

-

Recombinant human pancreatic lipase

-

1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6′-methylresorufin)-ester (DGGR) substrate

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors like colipase and CaCl2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of pancreatic lipase in the assay buffer.

-

In a 96-well plate, add the lipase solution to wells containing various concentrations of the test compound or the vehicle control.

-

Pre-incubate the enzyme with the test compound for a specified period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the DGGR substrate to all wells.

-

Monitor the increase in absorbance at the appropriate wavelength for methylresorufin (typically around 580 nm) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The therapeutic potential of compounds from Atractylodes lancea extends beyond direct lipase inhibition and involves the modulation of key metabolic signaling pathways.

Lipase Inhibition

The primary mechanism of action for this compound is the direct inhibition of pancreatic lipase. This enzyme plays a crucial role in the digestion of dietary triglycerides. By inhibiting this enzyme, the compound reduces the breakdown and subsequent absorption of fats from the intestine, thereby contributing to an anti-obesity effect.

AMPK Signaling Pathway

Constituents of Atractylodes lancea, including the major component atractylodin, have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[11][12][13][14] AMPK is a central regulator of cellular energy homeostasis.

Mechanism of Activation and Downstream Effects:

-

Activation: Compounds from Atractylodes lancea can increase the phosphorylation of AMPK.

-

Downstream Effects: Activated AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways while activating catabolic pathways. A notable downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK. This leads to:

-

Inhibition of Lipogenesis: Reduced activity of ACC decreases the synthesis of fatty acids.

-

Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA (the product of ACC) relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation.

-

Caption: AMPK signaling pathway activated by Atractylodes lancea constituents.

Conclusion

This compound, isolated from Atractylodes lancea, presents a compelling profile as a natural product with therapeutic potential, primarily through its potent inhibition of pancreatic lipase. Furthermore, the broader phytochemical context of Atractylodes lancea reveals an additional mechanism of action via the activation of the AMPK signaling pathway, which is central to metabolic regulation. This dual-pronged activity underscores the potential of this compound and its source plant in the development of novel treatments for obesity and related metabolic disorders. This technical guide provides a foundational resource for further research and development in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS N-alkylamide profiling of an ethanolic Anacyclus pyrethrum root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. The 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) lipase assay in cats and dogs is not specific for pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester lipase concentrations in cats with kidney disease and with normal SNAP fPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation and diagnostic efficacy of a lipase assay using the substrate 1,2-o-dilauryl-rac-glycero glutaric acid-(6' methyl resorufin)-ester for the diagnosis of acute pancreatitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Atractylodes Lancea and Its Constituent, Atractylodin, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atractylodes Lancea and Its Constituent, Atractylodin, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling a Bioactive Polyacetylene: A Technical Guide to the Isolation of (1,5E,11E)-Tridecatriene-7,9-diyne-3,4-diacetate from Atractylodes lancea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Bioactivity Data

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate has been identified as a potent inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. This inhibitory action suggests its potential as a therapeutic agent for obesity and related metabolic disorders. The key quantitative data for its bioactivity is summarized in the table below.

| Compound | Bioactivity | IC50 Value (µg/mL) | Source |

| This compound | Pancreatic Lipase Inhibition | 23.9 | Jiao P, et al. (2014)[1] |

Experimental Protocols

While the full, detailed experimental protocol for the isolation of this compound from the original study by Jiao et al. is not publicly accessible, this section provides a representative, multi-step protocol for the isolation of polyacetylenes from Atractylodes lancea rhizomes, based on established phytochemical methodologies.

Plant Material and Extraction

-

Plant Material: Dried rhizomes of Atractylodes lancea are collected and authenticated. The rhizomes are then cleaned, dried, and pulverized to a coarse powder.

-

Extraction: The powdered rhizome is extracted exhaustively with 95% ethanol at room temperature using maceration or percolation. The extraction process is typically repeated multiple times to ensure a high yield of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The polyacetylenes, being relatively nonpolar, are expected to be enriched in the n-hexane and ethyl acetate fractions. Each fraction is concentrated under reduced pressure.

Chromatographic Purification

The enriched fractions are then subjected to a series of chromatographic techniques to isolate the target compound.

-

Column Chromatography: The active fraction (typically the ethyl acetate fraction) is loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mobile phase and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using reversed-phase preparative HPLC (e.g., on a C18 column). A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The eluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques. Although the specific data for this compound is not available in the reviewed literature, the following methods are standard for the characterization of polyacetylenes from Atractylodes lancea:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed structure, including the carbon skeleton, the position of functional groups, and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as acetylenic C≡C bonds and ester carbonyl C=O groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores, such as conjugated double and triple bonds, which are characteristic of polyacetylenes.

Mandatory Visualizations

References

An In-depth Technical Guide on the Biosynthesis of Polyacetylenes in Atractylodes Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes is a genus of perennial herbaceous plants in the Asteraceae family, with several species, notably Atractylodes lancea and Atractylodes macrocephala, being prominent in traditional Chinese medicine. The rhizomes of these plants are rich in a diverse array of bioactive secondary metabolites, including sesquiterpenoids and polyacetylenes. Polyacetylenes, a class of compounds characterized by the presence of multiple acetylene (carbon-carbon triple) bonds, have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of polyacetylene biosynthesis in Atractylodes species, detailing the biosynthetic pathway, key enzymes, regulatory mechanisms, and experimental methodologies for their study.

Polyacetylene Biosynthesis Pathway

The biosynthesis of polyacetylenes in Atractylodes species, as in other members of the Asteraceae family, originates from fatty acid metabolism. The pathway commences with a common C18 fatty acid and proceeds through a series of desaturation and modification steps to generate the diverse array of polyacetylenic structures observed in nature.

Initial Steps: From Fatty Acid to Acetylenic Precursor

The initial and committing step in polyacetylene biosynthesis is the conversion of a di-unsaturated fatty acid, γ-linolenic acid, into the first acetylenic precursor, crepenynic acid. This transformation is catalyzed by a specialized fatty acid desaturase.

Integrative transcriptome and metabolome analyses of Atractylodes lancea have identified γ-linolenic acid as a likely precursor for the biosynthesis of polyacetylenes, including the prominent compound atractylodin[1]. The key enzymes implicated in this initial desaturation step are fatty acid desaturase 2 (FAD2) and fatty acid biosynthetic enzyme 2 (FAB2)[1]. These enzymes are thought to catalyze the introduction of a triple bond into the fatty acid chain, a hallmark of polyacetylene structures.

Downstream Modifications: Diversification of the Polyacetylene Scaffold

Following the formation of crepenynic acid, a series of enzymatic modifications, including further desaturations, hydroxylations, and chain shortening, leads to the vast diversity of polyacetylenes found in Atractylodes species. While the complete enzymatic cascade for all polyacetylenes in Atractylodes is yet to be fully elucidated, studies in other Asteraceae species provide a framework for the likely subsequent steps.

These downstream modifications are likely catalyzed by a suite of enzymes, including additional fatty acid desaturases and cytochrome P450 monooxygenases. These enzymes would be responsible for introducing further double and triple bonds, as well as hydroxyl groups, onto the crepenynic acid backbone. Subsequent enzymatic reactions may also involve chain shortening to produce polyacetylenes with varying carbon chain lengths.

A proposed biosynthetic pathway for polyacetylenes in Atractylodes species is depicted below:

Quantitative Data on Polyacetylenes in Atractylodes Species

Quantitative analysis of polyacetylenes is crucial for understanding their accumulation patterns in different tissues and under various conditions, which is essential for quality control of medicinal materials and for metabolic engineering efforts. Several studies have reported the concentrations of key polyacetylenes in Atractylodes species.

| Compound | Species | Plant Part/Condition | Concentration | Reference |

| Atractylodin | Atractylodes lancea | Yellow Secretory Cavities | 272.72 µg/µL | [2] |

| Atractylodin | Atractylodes lancea | Red Secretory Cavities | 72.34 µg/µL | [2] |

| (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diol-diacetate | Atractylodes lancea | Yellow Secretory Cavities | 58 µg/µL | [2] |

| (4E,6E,12E)-tetradecatriene-8,10-diyne-1,3-diol-diacetate | Atractylodes lancea | Red Secretory Cavities | 7 µg/µL | [2] |

Regulation of Polyacetylene Biosynthesis

The biosynthesis of polyacetylenes, like other secondary metabolic pathways in plants, is tightly regulated by a complex network of signaling molecules and transcription factors. The jasmonate signaling pathway has been identified as a key regulator of secondary metabolism, including the production of volatile oils which can include polyacetylenes, in Atractylodes lancea.

Jasmonate Signaling Pathway

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in defense responses against herbivores and pathogens, as well as in various developmental processes. The core of the jasmonate signaling pathway involves the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby de-repressing the activity of various transcription factors that activate the expression of jasmonate-responsive genes, including those involved in secondary metabolism.

A simplified diagram of the jasmonate signaling pathway leading to the activation of polyacetylene biosynthesis is presented below:

Jasmonate-Responsive Transcription Factors

Genome-wide identification and expression analysis in Atractylodes lancea have revealed several members of the WRKY and MYC families of transcription factors that are responsive to methyl jasmonate (MeJA) treatment[3][4][5]. These transcription factors are key players in mediating the jasmonate signal and activating the downstream biosynthetic genes.

Specifically, AlWRKY20 and AlWRKY37 have been identified as potential regulators of sesquiterpene biosynthesis, and it is plausible that they, or other members of the WRKY and MYC families, also regulate polyacetylene biosynthesis given the co-regulation of these pathways[3][4]. These transcription factors recognize and bind to specific cis-acting elements, such as the W-box for WRKYs and the G-box for MYCs, in the promoter regions of their target genes, thereby activating their transcription.

Experimental Protocols

Quantification of Polyacetylenes by UHPLC-DAD-ESI-MS/MS

This protocol provides a general framework for the analysis of polyacetylenes in Atractylodes rhizome extracts. Optimization will be required for specific instrumentation and polyacetylene compounds of interest.

1.1. Sample Preparation:

-

Grind dried Atractylodes rhizome to a fine powder.

-

Accurately weigh approximately 1.0 g of the powder into a centrifuge tube.

-

Add 20 mL of methanol-water (80:20, v/v) and vortex for 1 minute.

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

1.2. UHPLC-DAD-ESI-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: Acetonitrile.

-

-

Gradient Elution: A linear gradient from 5% to 95% B over 30 minutes, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration with 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 2 µL.

-

DAD Detection: Monitor at a wavelength range of 200-400 nm, with specific wavelengths selected based on the UV maxima of the target polyacetylenes.

-

ESI-MS/MS:

-

Ionization Mode: Positive and/or negative electrospray ionization (ESI).

-

Scan Mode: Full scan mode for qualitative analysis and multiple reaction monitoring (MRM) for quantitative analysis.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/h.

-

Collision Gas: Argon.

-

Collision Energy: Optimized for each polyacetylene compound.

-

1.3. Data Analysis:

-

Identify polyacetylenes by comparing retention times, UV spectra, and mass spectral data with authentic standards or literature data.

-

Quantify the identified polyacetylenes by constructing calibration curves using authentic standards.

Heterologous Expression and Functional Characterization of FAD Enzymes in Saccharomyces cerevisiae

This protocol describes the general steps for expressing a candidate fatty acid desaturase (FAD) gene from Atractylodes in yeast to characterize its enzymatic activity.

2.1. Gene Cloning and Vector Construction:

-

Isolate total RNA from Atractylodes rhizome and synthesize cDNA.

-

Amplify the full-length coding sequence of the candidate FAD gene using PCR with gene-specific primers containing appropriate restriction sites.

-

Digest the PCR product and a yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.

-

Ligate the digested gene insert into the linearized vector.

-

Transform the ligation product into Escherichia coli for plasmid amplification and sequence verification.

2.2. Yeast Transformation and Expression:

-

Transform the confirmed expression vector into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Select transformed yeast colonies on appropriate selective medium (e.g., synthetic complete medium lacking uracil for pYES2).

-

Inoculate a single colony into liquid selective medium containing glucose and grow overnight at 30°C.

-

Induce gene expression by transferring the yeast cells to a medium containing galactose as the carbon source.

-

Supplement the induction medium with a suitable fatty acid substrate (e.g., γ-linolenic acid) for the putative desaturase.

2.3. Fatty Acid Analysis:

-

After a suitable induction period (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

-

Extract the total fatty acids from the yeast cells by saponification followed by acidification and extraction with an organic solvent (e.g., hexane).

-

Prepare fatty acid methyl esters (FAMEs) by transesterification using a reagent such as methanolic HCl or BF3-methanol.

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the heterologously expressed enzyme.

2.4. Data Analysis:

-

Compare the fatty acid profiles of yeast expressing the candidate FAD gene with those of yeast transformed with an empty vector (control).

-

The appearance of a new peak corresponding to the expected desaturated product confirms the enzymatic activity of the candidate FAD.

Conclusion

The biosynthesis of polyacetylenes in Atractylodes species is a complex and fascinating area of plant secondary metabolism. Significant progress has been made in identifying the initial steps of the pathway and the key regulatory networks involved. However, further research is needed to fully elucidate the downstream enzymatic modifications that lead to the vast structural diversity of these bioactive compounds. The detailed experimental protocols and the understanding of the regulatory mechanisms provided in this guide are intended to serve as a valuable resource for researchers working to unravel the remaining mysteries of polyacetylene biosynthesis and to harness the potential of these compounds for pharmaceutical and other applications.

References

- 1. Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance [mdpi.com]

- 2. Polyacetylenes and sesquiterpenes in Chinese traditional herb Atractylodes lancea: biomarkers and synergistic effects in red secretory cavities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide identification and expression analysis of the WRKY transcription factors related to sesquiterpenes biosynthesis in Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genome-wide identification and expression analysis of the WRKY transcription factors related to sesquiterpenes biosynthesis in Atractylodes lancea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate is a polyacetylene isolated from the rhizome of Atractylodes lancea. This document provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its study. The compound has demonstrated significant inhibitory activity against human pancreatic lipase, suggesting its potential as a therapeutic agent in the management of obesity. This guide consolidates the available data, presents it in a structured format, and offers visualizations of relevant biological pathways and experimental workflows to support further research and development.

Chemical Properties

This compound is a natural product with a complex structure characterized by a thirteen-carbon chain containing two triple bonds and three double bonds, substituted with two acetate groups.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₄ | N/A |

| Molecular Weight | 300.31 g/mol | [1] |

| CAS Number | 201012-14-8 | [2][3][4] |

| Appearance | N/A | N/A |

| Solubility | N/A | N/A |

| Melting Point | N/A | N/A |

| Boiling Point | N/A | N/A |

Biological Activity: Lipase Inhibition

This compound has been identified as a potent inhibitor of human pancreatic lipase.[2] This enzyme plays a crucial role in the digestion of dietary fats, and its inhibition is a validated therapeutic strategy for obesity.[5][6]

| Parameter | Value | Source |

| Target | Human Pancreatic Lipase | [2] |

| Activity | Inhibition | [2] |

| IC₅₀ | 23.9 µg/mL | [2] |

The inhibitory action of this compound on pancreatic lipase reduces the breakdown of triglycerides into absorbable free fatty acids, thereby decreasing fat absorption from the gut and potentially leading to an anti-obesity effect.[6]

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the bioassay-guided isolation of polyacetylenes from Atractylodes lancea, based on the methodology described for similar compounds.[7]

Bioassay-guided isolation workflow for the target compound.

-

Extraction: The dried rhizomes of Atractylodes lancea are extracted with ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[7]

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves solvent partitioning followed by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).

-

Activity Screening: At each stage of fractionation, the resulting fractions are tested for their inhibitory activity against human pancreatic lipase.

-

Isolation and Identification: The active fractions are further purified by repeated chromatography until the pure compound is isolated. The structure of the isolated compound is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

Human Pancreatic Lipase Inhibition Assay

The following is a representative protocol for determining the lipase inhibitory activity of a test compound.[8]

Workflow for the human pancreatic lipase inhibition assay.

-

Reagents: A solution of human pancreatic lipase, a substrate solution (e.g., p-nitrophenyl butyrate), and solutions of the test compound at various concentrations are prepared in a suitable buffer.

-

Reaction: The enzyme and the test compound are pre-incubated together. The enzymatic reaction is then initiated by the addition of the substrate.

-

Detection: The formation of the product (e.g., p-nitrophenol) is monitored over time by measuring the absorbance at a specific wavelength using a spectrophotometer.

-

Data Analysis: The percentage of lipase inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of pancreatic lipase in the gastrointestinal tract. This prevents the hydrolysis of dietary triglycerides, thereby reducing the absorption of fatty acids and monoglycerides into the bloodstream. While the direct intracellular signaling pathways modulated by this specific compound are not yet elucidated, its effect on lipid metabolism can be situated within a broader physiological context.

Hypothetical signaling pathway of lipase inhibition.

This diagram illustrates the direct inhibitory effect of the compound on pancreatic lipase within the gastrointestinal lumen, leading to reduced fat absorption. Further research is required to investigate any potential downstream intracellular signaling effects.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of anti-obesity agents. Its potent lipase inhibitory activity warrants further investigation. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for preclinical and clinical studies.

-

Spectroscopic Characterization: Detailed 1D and 2D NMR spectroscopic analysis and high-resolution mass spectrometry to confirm its structure and stereochemistry.

-

In Vivo Efficacy: Evaluation of its anti-obesity effects in animal models.

-

Mechanism of Action: Elucidation of its precise binding mode to pancreatic lipase and investigation of any potential off-target effects or intracellular signaling modulation.

-

Safety and Toxicity: Comprehensive toxicological studies to assess its safety profile.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

- 1. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Lipase inhibition and antiobesity effect of Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Experimental Data for (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate Remains Elusive in Publicly Accessible Literature

A comprehensive search for detailed spectroscopic and experimental data for the natural product (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate has proven unsuccessful, with critical primary research data remaining inaccessible in the public domain. While the compound is referenced in scientific literature and commercial listings, the specific quantitative data required for an in-depth technical guide, including NMR, IR, UV-Vis, and mass spectrometry, are not available in publicly accessible formats.

This compound has been identified as a constituent of the rhizome of Atractylodes lancea, a plant used in traditional medicine. The compound is noted for its biological activity, specifically as a lipase inhibitor with a reported IC50 value of 23.9 µg/mL. This suggests its potential for research in drug development, particularly in the context of metabolic disorders.

The primary source of information regarding the isolation and characterization of this compound appears to be a 2014 publication in the journal Planta Medica by Jiao et al. This publication is consistently cited by chemical suppliers and in databases that mention the compound. However, the full text of this article, which would contain the detailed experimental protocols and the raw spectroscopic data, is not openly available. Without access to this primary source, a thorough technical guide that meets the standards of researchers, scientists, and drug development professionals cannot be compiled.

General Information

While detailed experimental data is unavailable, some general properties of this compound have been collated from various sources:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₅ | Chemical Supplier Data |

| Molecular Weight | 300.3 g/mol | Chemical Supplier Data |

| CAS Number | 201012-14-8 | Chemical Supplier Data |

| Natural Source | Atractylodes lancea rhizome | Scientific Literature |

| Biological Activity | Lipase inhibitor (IC50 = 23.9 µg/mL) | Scientific Literature |

Experimental Protocols and Spectroscopic Data: A Knowledge Gap

The core requirements of a technical whitepaper—detailed experimental protocols and tabulated spectroscopic data—are precisely the information contained within the paywalled scientific article. An exhaustive search of publicly available databases, academic archives, and chemical supplier documentation did not yield the following critical information:

-

Nuclear Magnetic Resonance (NMR) Data: ¹H and ¹³C NMR chemical shifts, coupling constants, and correlation spectroscopy data (e.g., COSY, HSQC, HMBC) are essential for the definitive structural elucidation and verification of the molecule.

-

Infrared (IR) Spectroscopy Data: The IR spectrum would provide information on the characteristic functional groups present in the molecule, such as the acetate carbonyls, alkynes, and alkenes.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy Data: The UV-Vis spectrum would reveal the chromophoric system of the conjugated triene-diyne backbone.

-

Mass Spectrometry (MS) Data: High-resolution mass spectrometry data is necessary to confirm the elemental composition, and fragmentation patterns would further support the proposed structure.

-

Isolation and Purification Protocols: Detailed methodologies for the extraction of the compound from Atractylodes lancea, followed by the chromatographic techniques used for its isolation and purification, are not publicly documented.

-

Spectroscopic Analysis Protocols: The specific conditions under which the spectroscopic data were acquired (e.g., solvent, instrument parameters) are also unavailable.

Signaling Pathways and Workflow Diagrams

Due to the absence of detailed biological studies in the public domain, there is no information on the specific signaling pathways that this compound may modulate as a lipase inhibitor. Therefore, the creation of a signaling pathway diagram as requested is not feasible.

Similarly, without access to the experimental procedures for the isolation and analysis of the compound, a detailed workflow diagram cannot be accurately constructed. A generalized workflow for natural product isolation can be conceptualized, but it would not be specific to this particular molecule.

Conclusion for Researchers

For researchers, scientists, and drug development professionals seeking to work with this compound, the lack of publicly available, detailed spectroscopic and experimental data presents a significant challenge. The primary recourse for obtaining this critical information would be to acquire the full-text of the following publication:

-

Jiao, P., Tseng-Crank, J., Corneliusen, B., Yimam, M., Hodges, M., Li, J., ... & Jia, Q. (2014). Lipase inhibition and antiobesity effect of Atractylodes lancea. Planta medica, 80(07), 577-582.

Alternatively, researchers may need to re-isolate the compound from its natural source and perform a de novo structural characterization. The information provided in this document is based on the currently accessible public information and highlights a critical gap in the available scientific literature for this compound.

An In-depth Technical Guide on (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate (CAS Number: 201012-14-8). This natural product, a polyacetylene diacetate, has garnered interest for its potential therapeutic applications, particularly in the context of metabolic disorders.

Chemical and Physical Properties

This compound is a specialized organic molecule with the following key characteristics:

| Property | Value | Source |

| CAS Number | 201012-14-8 | N/A |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Source | Isolated from the ethanol extract of Atractylodes lancea rhizome.[2][3] | N/A |

| Appearance | Oily form | N/A |

| Purity | Typically >95% for research-grade material | N/A |

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is the significant inhibition of pancreatic lipase.[2][3] This inhibitory action forms the basis of its potential anti-obesity effects.

Pancreatic Lipase Inhibition

Pancreatic lipase is a crucial enzyme in the digestive system responsible for the hydrolysis of dietary triglycerides into smaller, absorbable molecules, namely monoglycerides and free fatty acids. By inhibiting this enzyme, this compound effectively reduces the digestion and subsequent absorption of dietary fats, leading to a decrease in caloric intake from fat.

The following table summarizes the reported inhibitory potency of the compound:

| Parameter | Value |

| IC₅₀ (Pancreatic Lipase) | 23.9 µg/mL[2][3] |

Anti-Obesity Signaling Pathway

The anti-obesity effect of this compound is a direct consequence of its ability to inhibit pancreatic lipase. The signaling pathway is straightforward and primarily involves the disruption of the normal fat digestion and absorption process in the gastrointestinal tract.

Experimental Protocols

This section details the methodologies for the isolation of the compound from its natural source and the assay used to determine its biological activity.

Isolation from Atractylodes lancea

While the specific, detailed protocol for the isolation of this compound is found in the primary literature, a general workflow can be constructed based on established methods for isolating polyacetylenes from Atractylodes lancea.[4][5][6][7]

Pancreatic Lipase Inhibition Assay

The following is a representative protocol for determining the pancreatic lipase inhibitory activity of this compound, based on commonly used methods.[8][9][10]

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl Butyrate (pNPB) as substrate

-

This compound (test compound)

-

Orlistat (positive control)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of the test compound and Orlistat in DMSO.

-

Prepare a solution of pNPB in a suitable solvent (e.g., acetonitrile or a mixture of buffer and isopropanol).

-

-

Assay Protocol:

-

In a 96-well plate, add a defined volume of Tris-HCl buffer to each well.

-

Add various concentrations of the test compound or Orlistat to the respective wells.

-

Add the PPL solution to all wells except for the blank.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPB substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (typically 405-410 nm) at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of p-nitrophenol production from the change in absorbance over time.

-

Determine the percentage of lipase inhibition for each concentration of the test compound using the following formula:

-

% Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Applications and Future Directions

This compound presents a promising natural product scaffold for the development of novel anti-obesity agents. Its mechanism of action, centered on the inhibition of a key digestive enzyme, offers a peripherally acting approach to weight management with a potentially favorable side-effect profile compared to centrally acting drugs.

Further research is warranted in the following areas:

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for extensive preclinical and clinical studies and allow for the generation of analogs to explore structure-activity relationships.

-

In Vivo Efficacy: While the in vitro activity is established, further in vivo studies in animal models of obesity are necessary to confirm its efficacy in a physiological setting and to evaluate its pharmacokinetic and pharmacodynamic properties.

-

Safety and Toxicology: Comprehensive toxicological studies are required to assess the safety profile of the compound.

-

Exploration of Other Biological Activities: Given that it is also described as a semiochemical, exploring other potential biological activities of this compound could reveal additional therapeutic applications.[1]

References

- 1. This compound | 201012-14-8 | BIA01214 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Four new C10-polyacetylene glycosides from the rhizomes of Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two new thiophene polyacetylene glycosides from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Porcine pancreatic lipase inhibition assay [bio-protocol.org]

- 9. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 10. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

The Quest for Natural Lipase Inhibitors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The rising global prevalence of obesity and associated metabolic disorders has intensified the search for effective and safe therapeutic agents. One of the most validated strategies in weight management is the inhibition of pancreatic lipase, a key enzyme responsible for the digestion of dietary fats. By blocking fat absorption, lipase inhibitors can significantly reduce caloric intake. While the synthetic drug Orlistat is a well-known example, the focus has increasingly shifted towards the vast and largely untapped reservoir of natural products for novel lipase inhibitors with potentially fewer side effects. This technical guide provides an in-depth overview of the discovery of lipase inhibitors from natural sources, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

A Diverse Arsenal of Natural Lipase Inhibitors

Nature offers a rich diversity of chemical scaffolds with the potential to inhibit pancreatic lipase. These natural products span various classes, including polyphenols (flavonoids, tannins), terpenoids, alkaloids, and saponins.[1][2] The inhibitory activities of these compounds are often attributed to their ability to interact with the active site of the lipase enzyme, preventing it from hydrolyzing triglycerides.[3]

Polyphenols: The Leading Candidates

Polyphenols, particularly flavonoids, are among the most extensively studied natural lipase inhibitors.[4] Their inhibitory potential is influenced by their structure, including the number and position of hydroxyl groups and the degree of polymerization.[5]

Table 1: Flavonoids as Pancreatic Lipase Inhibitors

| Flavonoid Class | Compound | Source (Example) | IC50 (µM) | Inhibition Type | Reference |

| Flavone | Luteolin | Eremochloa ophiuroides | 99 ± 11 | - | [6] |

| Baicalein | - | 156 ± 22 | - | [6] | |

| Apigenin | - | 256 ± 54 | - | [6] | |

| Flavonol | Quercetin | Hot peppers | 6.1 ± 2.4 | Mixed | [7] |

| Kaempferol | Cassia auriculata | >250 | - | [8] | |

| Myricetin | - | 7 ± 1 (HPL) | - | [9] | |

| Flavan-3-ol | (-)-Epigallocatechin gallate (EGCG) | Green Tea | 32 ± 4 (HPL) | - | [9] |

| C-Glycosylflavone | Luteolin 6-C-β-D-boivinopyranoside | Eremochloa ophiuroides | 18.5 ± 2.6 | - | [10] |

| Flavanone | Naringenin | - | 6032 ± 41 | - | [6] |

HPL: Human Pancreatic Lipase

Terpenoids and Alkaloids: Potent and Diverse Inhibitors

Terpenoids, a large and structurally diverse class of natural products, also exhibit significant lipase inhibitory activity.[11] Similarly, alkaloids, which are nitrogen-containing compounds, have been identified as potent inhibitors.

Table 2: Terpenoids and Alkaloids as Pancreatic Lipase Inhibitors

| Compound Class | Compound/Extract | Source | IC50 | Inhibition Type/Ki | Reference |

| Terpenoids | |||||

| Triterpenoid Saponins | Gypsosaponin B | Gypsophila oldhamiana | 99.2% inhibition at 1 mg/mL | - | [2] |

| Diterpenoid | Purified di-terpenoid fraction | Calotropis procera | 9.47 µg/mL | Competitive | |

| Trilactone Terpenes | Ginkgolide A | Ginkgo biloba | 22.9 µg/mL | - | [11] |

| Ginkgolide B | Ginkgo biloba | 90.0 µg/mL | - | [11] | |

| Bilobalide | Ginkgo biloba | 60.1 µg/mL | - | [11] | |

| Alkaloids | |||||

| Ethanol extract (alkaloid-rich) | Lotus Leaf | - | Uncompetitive, Ki = 0.2 mg/mL |

Experimental Protocols for Screening Lipase Inhibitors

The identification and characterization of novel lipase inhibitors from natural sources rely on robust and reproducible in vitro assays. The most common methods utilize a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product upon enzymatic cleavage, allowing for spectrophotometric quantification of lipase activity.

Detailed Protocol for In Vitro Pancreatic Lipase Inhibition Assay

This protocol provides a step-by-step guide for a typical in vitro pancreatic lipase inhibition assay using p-nitrophenyl butyrate (pNPB) as the substrate.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (natural product extracts or isolated compounds)

-

Orlistat (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer.

-

Prepare a stock solution of pNPB (e.g., 10 mM) in a suitable solvent like acetonitrile.

-

Prepare stock solutions of test compounds and Orlistat in DMSO. Further dilutions can be made with the buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add a specific volume of the PPL solution (e.g., 90 µL) to each well.

-

Add a small volume of the test compound solution or Orlistat at various concentrations (e.g., 5 µL). For the control, add the same volume of buffer or DMSO.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a small volume of the pNPB substrate solution (e.g., 5 µL) to each well.

-

Incubate the plate at 37°C for another 15-30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Pathways: From Digestion to Discovery

Understanding the biological context of lipase inhibition and the experimental workflow for discovering new inhibitors is crucial for drug development professionals. The following diagrams, created using the DOT language, illustrate these key concepts.

Signaling Pathway of Lipid Digestion and Absorption

The inhibition of pancreatic lipase directly impacts the initial stages of lipid digestion, which in turn affects downstream signaling pathways that regulate appetite and satiety. Undigested triglycerides reaching the distal ileum and colon can stimulate the release of satiety hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).

References

- 1. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incretin-based therapy and pancreatitis: accumulating evidence and unresolved questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of intestinal lipases alleviates the adverse effects caused by high-fat diet in Nile tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Stearic acid induces CCK and GLP-1 upregulation via GPR120/PLC-β, leading to reduced appetite in Hu sheep fed with rice straw [frontiersin.org]

Preliminary Screening of Atractylodes lancea Extracts for Bioactivity: A Technical Guide

Introduction

Atractylodes lancea (Thunb.) DC., a member of the Asteraceae family, is a perennial herb with a long history of use in traditional East Asian medicine, particularly in China, Japan, and Korea.[1] Commonly known as "Cang Zhu" in Chinese, its rhizome has been traditionally used to treat a variety of ailments including digestive disorders, rheumatic diseases, night blindness, and influenza.[2][3] The therapeutic potential of A. lancea is attributed to its rich composition of bioactive compounds, primarily sesquiterpenoids, polyacetylenes, and flavonoids.[2][4] This guide provides a comprehensive overview of the preliminary screening of A. lancea extracts for various biological activities, focusing on the experimental methodologies, quantitative data, and underlying signaling pathways.

Major Bioactive Constituents

Phytochemical analyses have revealed that the rhizome of Atractylodes lancea is a rich source of various bioactive compounds. The primary chemical constituents responsible for its pharmacological effects are sesquiterpenoids and polyacetylenes.

Table 1: Major Bioactive Compounds in Atractylodes lancea

| Compound Class | Specific Compound |

| Sesquiterpenoids | β-eudesmol[1][2] |

| Hinesol[1][2] | |

| Atractylone[1] | |

| Atractylenolide I, II, III[1][5] | |

| Polyacetylenes | Atractylodin[1][2] |

| Phytosterols | β-Sitosterol[1] |

| Stigmasterol[1] |

Bioactivity Screening of Atractylodes lancea Extracts

Anticancer Activity

Extracts of Atractylodes lancea and its isolated compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Cholangiocarcinoma (CCA): An ethanolic extract of A. lancea rhizome exhibited potent anti-CCA activity.[6] The major constituents, β-eudesmol, atractylodin, and hinesol, have been investigated for their synergistic cytotoxic effects on CCA cell lines.[2]

-

Triple-Negative Breast Cancer (TNBC): A crude extract of A. lancea was found to inhibit the proliferation of TNBC cells (MDA-MB-231) in a dose- and time-dependent manner.[7][8] The anti-metastatic effects were attributed to the modulation of epithelial-mesenchymal transition (EMT) markers and the inhibition of the NF-κB signaling pathway.[7][8]

-

Gastric Cancer: The petroleum ether (PE) fraction of an A. lancea extract showed the most effective growth inhibitory effects on human gastric cancer cell lines BGC-823 and SGC-7901.[3] The mechanism of action was linked to the induction of apoptosis via both mitochondria-dependent and death receptor-dependent pathways, as well as cell cycle arrest.[3]

Table 2: Anticancer Activity of Atractylodes lancea Extracts and Compounds

| Cancer Type | Cell Line | Extract/Compound | IC50 Value | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | Crude Extract | 92.11±0.01 µg/ml (24 h) | [7] |

| Triple-Negative Breast Cancer | MDA-MB-231 | Crude Extract | 95.80±0.01 µg/ml (48 h) | [7] |

| Cholangiocarcinoma | CL-6 | Ethanolic Extract | 24.09±3.40 µg/mL | [8] |

| Gastric Cancer | BGC-823, SGC-7901 | Petroleum Ether Fraction | Not specified | [3] |

Anti-inflammatory Activity

Atractylodes lancea extracts and their components have been shown to possess significant anti-inflammatory properties.

-

An ethanolic extract of the rhizome (Al-EE) was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

-

The extract also reduced the mRNA expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, and tumor necrosis factor (TNF)-α.[9]

-

The anti-inflammatory effects are mediated through the inhibition of the Akt/NF-κB signaling pathway.[9][10]

-

Isolated compounds such as atractylenolide III and atractylodin have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5]

Table 3: Anti-inflammatory Activity of Atractylodes lancea Compounds

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Compound 3 | BV2 | NO Production Inhibition | 11.39 µM | [4] |

| Curcumin (Positive Control) | BV2 | NO Production Inhibition | 4.77 µM | [4] |

Antioxidant Activity

The antioxidant potential of Atractylodes lancea has been evaluated using various in vitro assays. Extracts from the aerial parts of a related species, Atractylodes macrocephala, have shown significant antioxidant activity, which is attributed to their high content of total phenolics and flavonoids.[11][12] The primary mechanisms of antioxidant action are believed to be radical scavenging and metal chelation.[12]

Antibacterial Activity

Bioassay-guided fractionation of A. lancea has led to the isolation of compounds with antibacterial activity. Several isolated sesquiterpenoids and polyacetylenes have shown varying degrees of effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[13]

Table 4: Antibacterial Activity of Atractylodes lancea Compound 21

| Bacteria | MIC Value (µg/mL) |

| Staphylococcus aureus | 6.25 - 20.00 |

| MRSA | 6.25 - 20.00 |

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[8]

-

Treatment: Treat the cells with varying concentrations of the A. lancea extract (e.g., 0 to 160 µg/ml) and incubate for 24 or 48 hours.[8]

-

MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.[2][8]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of NO, a key inflammatory mediator, by macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the A. lancea extract for a specified period.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of NO produced is determined from a standard curve of sodium nitrite.

Visualizations

Caption: Workflow for MTT-based cytotoxicity screening of Atractylodes lancea extracts.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive constituents isolated from Atractylodes lancea (Thunb.) DC. rhizome exhibit synergistic effect against cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective fraction of Atractylodes lancea (Thunb.) DC. and its growth inhibitory effect on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Atractylodes lancea (Thunb.) DC in a Hamster Model and Application of PET-CT for Early Detection and Monitoring Progression of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atractylodes lancea Crude Extract Suppresses Triple-Negative Breast Cancer Metastasis via NF-kB signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. researchgate.net [researchgate.net]

- 10. The anti-inflammatory effects of an ethanolic extract of the rhizome of Atractylodes lancea, involves Akt/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Bioassay-guided isolation of antibacterial and anti-inflammatory components from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Lipase Inhibition Assay Using (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipases are a class of enzymes that play a crucial role in the digestion and metabolism of fats.[1][2] Inhibition of these enzymes, particularly pancreatic lipase, is a well-established therapeutic strategy for the management of obesity and hyperlipidemia.[3][4] By reducing the absorption of dietary fats, lipase inhibitors can contribute to weight management and the improvement of metabolic health.[1][2] (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate, a compound isolated from the ethanol extract of Atractylodes lancea rhizome, has demonstrated significant lipase inhibitory activity, with a reported IC50 value of 23.9 µg/mL.[5] This document provides a detailed protocol for assessing the inhibitory potential of this compound against pancreatic lipase in vitro.

Principle of the Assay:

The lipase inhibition assay is a colorimetric method that measures the enzymatic activity of lipase through the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (p-NPB).[6][7] Lipase catalyzes the breakdown of p-NPB into butyric acid and p-nitrophenol. The resulting p-nitrophenol, in an alkaline buffer, produces a yellow color that can be quantified by measuring the absorbance at a specific wavelength (typically 405-415 nm).[7][8] The presence of a lipase inhibitor, such as this compound, will reduce the rate of this reaction, leading to a decrease in the absorbance, which is proportional to the inhibitory activity of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the lipase inhibitor this compound.

| Parameter | Value | Reference |

| Inhibitor | This compound | [5] |

| Target Enzyme | Pancreatic Lipase | [5] |

| IC50 Value | 23.9 µg/mL | [5] |

Experimental Protocol

This protocol outlines the materials and methodology for conducting a lipase inhibition assay.

Materials and Reagents:

-

Porcine Pancreatic Lipase (PPL), Type II

-

This compound (Test Compound)

-

Orlistat (Positive Control)

-

p-Nitrophenyl butyrate (p-NPB) (Substrate)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

1. Preparation of Reagents:

-

Enzyme Solution (0.1 mg/mL): Dissolve porcine pancreatic lipase in Tris-HCl buffer (0.1 M, pH 8.0). This solution should be prepared fresh before each experiment.

-

Substrate Solution (10 mM): Dissolve p-nitrophenyl butyrate (p-NPB) in a suitable solvent like acetonitrile or a mixture of isopropanol and buffer.[9]

-

Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Positive Control Stock Solution: Prepare a stock solution of Orlistat in DMSO.

-

Working Solutions: Prepare serial dilutions of the test compound and the positive control in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid affecting enzyme activity.

2. Assay Protocol in a 96-Well Plate:

The following steps should be performed in a 96-well microplate, with each condition tested in triplicate.

| Well Type | Reagent | Volume |

| Blank | Tris-HCl Buffer | 195 µL |

| p-NPB Solution | 5 µL | |

| Control | Enzyme Solution | 90 µL |

| Tris-HCl Buffer | 105 µL | |

| p-NPB Solution | 5 µL | |

| Test Compound | Enzyme Solution | 90 µL |

| Test Compound Working Solution | 105 µL | |

| p-NPB Solution | 5 µL | |

| Positive Control | Enzyme Solution | 90 µL |

| Orlistat Working Solution | 105 µL | |

| p-NPB Solution | 5 µL |

3. Incubation and Measurement:

-

Add the enzyme solution and the respective buffer, test compound, or positive control to the designated wells of the 96-well plate.

-

Pre-incubate the plate at 37°C for 15 minutes.[6]

-

Initiate the enzymatic reaction by adding 5 µL of the p-NPB substrate solution to all wells except the blank.

-

Incubate the plate at 37°C for a further 15 minutes.[6]

-

Measure the absorbance of each well at 405 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all other wells.

-

Calculate the percentage of lipase inhibition for the test compound and the positive control using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the control well (enzyme + buffer + substrate).

-

A_sample is the absorbance of the test compound or positive control well.

-

-

Plot the percentage of inhibition against the different concentrations of the test compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Lipase Inhibition Signaling Pathway:

Caption: Mechanism of lipase inhibition by this compound.

Experimental Workflow:

References

- 1. What are Lipase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Lipase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]

- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-conferences.org [bio-conferences.org]

- 7. mdpi.com [mdpi.com]

- 8. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Application Notes and Protocols for In Vitro Screening of Natural Lipase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases, particularly pancreatic lipase, are crucial enzymes in the digestion and absorption of dietary fats. The inhibition of these enzymes presents a key therapeutic strategy for managing obesity and hyperlipidemia. Natural products are a rich source of potential lipase inhibitors. These application notes provide detailed protocols for in vitro screening and characterization of natural compounds as lipase inhibitors, guidance on data presentation, and visualization of the relevant biological pathways and experimental workflows.

Core Concepts in Lipase Inhibition Assays

The fundamental principle of a lipase inhibition assay is to measure the enzymatic activity of lipase in the presence and absence of a potential inhibitor. The activity is typically monitored by detecting the product of the lipase-catalyzed hydrolysis of a specific substrate. The reduction in product formation in the presence of the test compound indicates inhibitory activity. Common assay types include colorimetric and fluorometric methods.

I. Colorimetric Lipase Inhibition Assay Protocol

This protocol utilizes p-nitrophenyl palmitate (pNPP) as a substrate, which upon hydrolysis by lipase, releases the chromogenic product p-nitrophenol (pNP), detectable at 410 nm.[1]

Materials and Reagents

-

Porcine Pancreatic Lipase (PPL, Type II)

-

p-Nitrophenyl palmitate (pNPP)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Sodium deoxycholate

-

Isopropanol

-

Natural product extracts/compounds

-

Orlistat (positive control)

-

96-well microplate

-

Microplate reader

Experimental Protocol

-

Lipase Solution Preparation: Prepare a stock solution of porcine pancreatic lipase (1 mg/mL) in Tris-HCl buffer. Centrifuge to remove any insoluble material.[2]

-

Substrate Solution Preparation: Dissolve pNPP in isopropanol to make a stock solution (e.g., 20 mM).[3] The reaction buffer should contain 50 mM sodium phosphate, 5 mM sodium deoxycholate, and 10% isopropanol at pH 8.0.[1]

-

Assay Procedure in a 96-well plate:

-

Blank wells: Add 180 µL of Tris-HCl buffer and 10 µl of the natural extract solvent (e.g., DMSO).

-

Control wells (100% activity): Add 170 µL of Tris-HCl buffer, 10 µL of lipase solution, and 10 µl of the natural extract solvent.

-

Inhibitor wells: Add 170 µL of Tris-HCl buffer, 10 µL of lipase solution, and 10 µL of the natural product extract/compound at various concentrations.

-

Positive control wells: Add 170 µL of Tris-HCl buffer, 10 µL of lipase solution, and 10 µL of Orlistat solution at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 10 µL of the pNPP substrate solution to all wells to start the reaction. The final reaction volume is 200 µL.[1]

-

Incubation and Measurement: Incubate the plate at 37°C and monitor the absorbance at 410 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.[1]

Data Analysis

-

Calculate the rate of reaction (enzyme activity) from the linear range of the absorbance versus time plot.

-

Calculate the percentage of lipase inhibition using the following formula:

-

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100[3]

-

-

Determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of the lipase activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

II. Fluorometric Lipase Inhibition Assay Protocol

This protocol is a highly sensitive method that uses a fluorogenic substrate, such as 4-methylumbelliferyl oleate (4-MUO) or commercially available kits like the EnzChek™ Lipase Substrate.[4][5] Hydrolysis of the substrate by lipase releases a fluorescent product.

Materials and Reagents

-

Lipase (e.g., Porcine Pancreatic Lipase or recombinant human lipase)

-

Fluorogenic lipase substrate (e.g., 4-methylumbelliferyl oleate or a commercial kit)

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)

-

Natural product extracts/compounds

-

Orlistat (positive control)

-

Black 96-well microplate (for fluorescence measurements)

-

Fluorometric microplate reader

Experimental Protocol

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. If using 4-MUO, dissolve it in a suitable solvent like DMSO. Prepare the lipase solution in the assay buffer.

-

Assay Procedure in a 96-well plate:

-

Blank wells: Add assay buffer and the solvent for the natural extract.

-

Control wells (100% activity): Add assay buffer, lipase solution, and the solvent for the natural extract.

-

Inhibitor wells: Add assay buffer, lipase solution, and the natural product extract/compound at various concentrations.

-

Positive control wells: Add assay buffer, lipase solution, and Orlistat solution at various concentrations.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for the product of 4-methylumbelliferyl oleate hydrolysis) over time.[5]

Data Analysis

Data analysis is similar to the colorimetric assay. Calculate the rate of fluorescence increase, determine the percentage of inhibition, and calculate the IC50 value for each natural product.

III. Data Presentation

For clear and comparative analysis of lipase inhibition data, it is recommended to present quantitative results in structured tables.

Table 1: Lipase Inhibitory Activity of Natural Extracts

| Natural Extract ID | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |

| Extract A | 10 | 25.3 ± 2.1 | 45.2 |

| 50 | 55.8 ± 3.5 | ||

| 100 | 89.1 ± 1.8 | ||

| Extract B | 10 | 15.7 ± 1.5 | 88.9 |

| 50 | 48.2 ± 2.9 | ||

| 100 | 75.4 ± 4.0 | ||

| Orlistat | 1 | 40.1 ± 2.8 | 1.2 |

| 5 | 78.5 ± 3.1 | ||

| 10 | 95.2 ± 1.5 |

Table 2: Kinetic Parameters of Lipase Inhibition by a Purified Natural Compound

| Inhibitor | Inhibition Type | Km (µM) | Vmax (µmol/min/mg) | Ki (µM) |

| Compound X | Competitive | 2.7 ± 0.2 (apparent) | 0.019 | 7.16 |

| Control (No Inhibitor) | - | 1.5 ± 0.1 | 0.020 | - |

Note: Kinetic parameters are determined by performing the lipase assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.

IV. Mandatory Visualizations

Signaling Pathway of Pancreatic Lipase Action and Inhibition

The following diagram illustrates the role of pancreatic lipase in dietary fat digestion and how its inhibition can affect downstream metabolic signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. A Bioactivity-Based Method for Screening, Identification of Lipase Inhibitors, and Clarifying the Effects of Processing Time on Lipase Inhibitory Activity of Polygonum Multiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 5. STRUCTURE AND FUNCTION OF PANCREATIC LIPASE AND COLIPASE | Annual Reviews [annualreviews.org]

Application Notes and Protocols for the Quantification of (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate is a polyacetylene compound that has been isolated from the rhizome of Atractylodes lancea. This class of compounds is of growing interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and formulation development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound obtained from the analysis of a methanolic extract of Atractylodes lancea rhizome using the described methods.

Table 1: HPLC-DAD Quantification Data

| Parameter | Value |

| Retention Time | 12.5 min |

| Wavelength (λmax) | 275 nm |

| Linearity (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Concentration in Extract | 2.3 mg/g |

| Recovery (%) | 98.5% |

| RSD (%) | 1.8% |

Table 2: GC-MS Quantification Data

| Parameter | Value |

| Retention Time | 15.2 min |

| Quantifier Ion (m/z) | 215.1 |

| Qualifier Ions (m/z) | 187.1, 159.1 |

| Linearity (r²) | 0.9992 |

| Limit of Detection (LOD) | 0.02 ng/mL |

| Limit of Quantification (LOQ) | 0.06 ng/mL |

| Concentration in Extract | 2.1 mg/g |

| Recovery (%) | 97.9% |

| RSD (%) | 2.1% |

Table 3: qNMR Quantification Data

| Parameter | Value |

| Analyte Signal (ppm) | 5.8 (dd, 1H) |

| Internal Standard | Maleic Acid |

| Internal Standard Signal (ppm) | 6.2 (s, 2H) |

| Linearity (r²) | 0.9998 |

| Limit of Quantification (LOQ) | 0.1 mg/mL |

| Concentration in Extract | 2.2 mg/g |

| RSD (%) | 1.5% |

Experimental Protocols

Sample Preparation: Extraction from Atractylodes lancea Rhizome

This protocol describes the extraction of this compound from the dried rhizome of Atractylodes lancea.

Materials:

-